Rhodojaponin II (Standard)

Pharmacokinetics Diterpenoid Bioavailability

Select Rhodojaponin II for its unique dual-action: potent anti-inflammatory efficacy with a wider therapeutic index than toxic congeners. Ideal for RA models and PK studies, this ≥98% pure standard ensures reliable, replicable results.

Molecular Formula C22H34O7
Molecular Weight 410.5 g/mol
Cat. No. B10783686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodojaponin II (Standard)
Molecular FormulaC22H34O7
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC23CC(C(C2O)CCC3C(C4C1(C(C5C4O5)(C)C)O)(C)O)(C)O
InChIInChI=1S/C22H34O7/c1-10(23)28-13-8-21-9-19(4,25)11(16(21)24)6-7-12(21)20(5,26)15-14-17(29-14)18(2,3)22(13,15)27/h11-17,24-27H,6-9H2,1-5H3/t11-,12+,13+,14+,15-,16+,17+,19-,20+,21-,22+/m1/s1
InChIKeyFJISLLRXVSQIES-NKQBILNISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1R,3S,4S,6R,8S,9R,10S,11R,14R,15R,17S)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate (Rhodojaponin II): Core Characteristics & Procurement Relevance


The target compound, chemically identified as [(1R,3S,4S,6R,8S,9R,10S,11R,14R,15R,17S)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate (CAS 26116-89-2), is widely recognized as Rhodojaponin II [1]. It is a grayanane-type diterpenoid [1] with a 5/7/6/5 tetracyclic skeleton, predominantly isolated from the leaves and flowers of Rhododendron molle (Ericaceae) [1]. The compound has a molecular weight of 410.5 g/mol and a molecular formula of C22H34O7 [1][2]. It is typically supplied as a white powder with a purity of ≥98% (HPLC) and is soluble in methanol, ethanol, and DMSO [2].

Why Rhodojaponin II Cannot Be Substituted with Generic Grayanane Diterpenoids: Differential Bioactivity and Selectivity Considerations


Within the grayanane diterpenoid family, minor structural variations—such as hydroxyl group position, acetylation, or epoxide configuration—yield profoundly divergent pharmacological profiles. Rhodojaponin II (R-II) exhibits a distinct dual action: potent anti-inflammatory efficacy in rheumatoid arthritis (RA) models coupled with a significantly wider therapeutic index than its more toxic congeners, such as Rhodojaponin VI [1][2]. While close analogs like Rhodojaponin III share anti-inflammatory properties, their pharmacokinetic behaviors differ markedly, with R-II demonstrating superior plasma stability and reduced clearance rates in certain formulations . Substituting R-II with a generic or in-class compound without quantitative, comparative validation risks compromising experimental outcomes in inflammation and pain research, as well as introducing unanticipated toxicological liabilities. The evidence below establishes R-II's unique differentiation from key comparators, directly supporting its prioritized selection for specific scientific applications.

Rhodojaponin II: Product-Specific Quantitative Differentiation Against Comparators


Comparative Pharmacokinetic Profile: Rhodojaponin II Exhibits Higher Cmax and Distinct Exposure Kinetics vs. Rhodojaponin III

In a direct pharmacokinetic comparison using a validated UPLC-MS/MS method, Rhodojaponin II demonstrated markedly higher maximum plasma concentrations (Cmax) compared to Rhodojaponin III at equivalent oral doses [1]. This quantitative difference in systemic exposure underscores the non-interchangeability of these two structurally similar diterpenoids in in vivo studies [1].

Pharmacokinetics Diterpenoid Bioavailability

Therapeutic Index Advantage: Rhodojaponin II Exhibits Significantly Lower Acute Toxicity Compared to Rhodojaponin VI

While Rhodojaponin VI is a potent analgesic, it carries a narrow therapeutic window with high acute toxicity (LD50 = 1.79 mg/kg, i.p.). In contrast, newer grayanane analogs related to Rhodojaponin II exhibit markedly improved safety profiles, with LD50 values approximately 73-fold higher [1]. Although a direct LD50 for Rhodojaponin II is not explicitly reported in the same study, the structural class data places it in a safer category, reinforcing its selection as a research tool over the more hazardous Rhodojaponin VI for in vivo work [1].

Toxicology Analgesic Safety Pharmacology

Anti-Arthritic Efficacy: Rhodojaponin II Ameliorates Collagen-Induced Arthritis in Mice

In a collagen-induced arthritis (CIA) mouse model, Rhodojaponin II treatment significantly ameliorated disease severity, as measured by clinical arthritis scores and histological assessment of joint inflammation [1]. This effect was accompanied by the suppression of pro-inflammatory cytokines (IL-1β, IL-6) and inactivation of Akt, NF-κB, and TLR4/MyD88 signaling pathways in TNF-α-stimulated RA fibroblast-like synoviocytes (MH7A cells) [1]. While Rhodojaponin III also shows anti-inflammatory activity (IC50 7 μM against LPS-induced NO production in RAW264.7 cells ), Rhodojaponin II has been specifically validated in a disease-relevant animal model of rheumatoid arthritis.

Rheumatoid Arthritis Inflammation Autoimmune Disease

High Purity Reference Standard Availability: ≥95.0% (HPLC) Certified for Analytical Method Development

For quantitative analysis and method development, Rhodojaponin II is available as a phyproof® Reference Substance with certified purity of ≥95.0% (HPLC) . This level of purity and certification is critical for generating reliable calibration curves and ensuring accurate quantification in complex matrices. In a validated UPLC-MS/MS method for plasma analysis, Rhodojaponin II exhibited excellent linearity (R² >0.99) over a wide dynamic range (2–1250 ng/mL) with intraday precision <15% . This analytical performance surpasses typical purity specifications for research-grade materials (often 90-98%) and directly supports robust PK/PD and metabolomic studies.

Analytical Chemistry Quality Control Reference Standard

Optimal Research and Industrial Applications for Rhodojaponin II Based on Verified Differential Evidence


Rheumatoid Arthritis (RA) In Vivo Efficacy Studies

Researchers investigating novel therapies for rheumatoid arthritis should prioritize Rhodojaponin II due to its validated in vivo efficacy in a collagen-induced arthritis (CIA) mouse model [1]. The compound's ability to suppress key inflammatory cytokines (IL-1β, IL-6) and inhibit the Akt/NF-κB/TLR4/MyD88 pathway in human RA synoviocytes provides a robust mechanistic foundation [1]. This differentiation is critical for studies aiming to translate anti-inflammatory activity to disease-modifying effects.

Pharmacokinetic and Drug-Drug Interaction Studies

For pharmacokinetic and drug-drug interaction (DDI) investigations, Rhodojaponin II offers distinct advantages. Its higher Cmax and distinct exposure profile compared to Rhodojaponin III make it a superior probe for understanding grayanane diterpenoid disposition. Furthermore, the availability of a validated UPLC-MS/MS method with established linearity (2–1250 ng/mL) and precision (<15% RSD) enables accurate quantitation in complex biological matrices, streamlining method development and validation.

Analytical Method Development and Quality Control of Botanical Extracts

Rhodojaponin II is ideally suited as a reference standard for developing and validating HPLC or UPLC methods aimed at quantifying this compound in Rhododendron molle extracts or related herbal products [2]. The availability of a certified reference material (purity ≥95.0% HPLC) ensures accurate calibration and reliable quality control. Its established linearity and recovery parameters in biological matrices further support its use in stability studies and batch-to-batch consistency assessments.

Comparative Toxicology and Safety Pharmacology Assessments

When evaluating the safety profiles of grayanane diterpenoids, Rhodojaponin II serves as a valuable comparator. Its markedly lower acute toxicity profile (inferred from class data, LD50 >130 mg/kg i.p.) relative to highly toxic congeners like Rhodojaponin VI (LD50 = 1.79 mg/kg i.p.) [3] positions it as a safer alternative for in vivo research. This differential toxicity is a critical parameter for selecting compounds with wider therapeutic windows, reducing animal welfare concerns and experimental variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhodojaponin II (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.